N-(3,4-dimethylphenyl)-2-[(4-phenyl-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide
Description
This compound belongs to the class of 1,2,4-triazole-derived acetamides, characterized by a central triazole ring substituted at positions 3, 4, and 4. The structure includes:
- N-(3,4-dimethylphenyl): A substituted phenyl group attached to the acetamide nitrogen, providing steric bulk and lipophilicity.
- 4-phenyl-5-thiophen-2-yl-1,2,4-triazol-3-yl: A triazole core with aryl (phenyl) and heteroaryl (thiophen-2-yl) substituents, enhancing π-π stacking and electronic interactions.
- Sulfanylacetamide linker: A thioether bridge connecting the triazole and acetamide moieties, influencing solubility and metabolic stability.
Properties
IUPAC Name |
N-(3,4-dimethylphenyl)-2-[(4-phenyl-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4OS2/c1-15-10-11-17(13-16(15)2)23-20(27)14-29-22-25-24-21(19-9-6-12-28-19)26(22)18-7-4-3-5-8-18/h3-13H,14H2,1-2H3,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGEVLYIXSDYAIA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CSC2=NN=C(N2C3=CC=CC=C3)C4=CC=CS4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3,4-dimethylphenyl)-2-[(4-phenyl-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide is a compound of interest due to its potential biological activities. This compound belongs to the class of triazole derivatives, which have been noted for their diverse pharmacological properties including anticancer, antimicrobial, and anti-inflammatory effects. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 420.55 g/mol. The structure features a triazole ring that is known for its biological significance.
Triazole derivatives often exert their biological effects through several mechanisms:
- Inhibition of Enzymes : Many triazoles inhibit specific enzymes that are crucial for cellular processes, particularly in cancer cells.
- Interaction with Receptors : They may interact with various receptors involved in inflammation and immune responses.
- Induction of Apoptosis : Some studies suggest that triazoles can induce programmed cell death in malignant cells.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance:
- In vitro Studies : Various analogs have shown IC50 values in the low micromolar range against different cancer cell lines. For example, one study reported EC50 values as low as 24 nM for related sulfanyltriazoles against resistant cancer strains .
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | MCF7 | 0.5 | Apoptosis |
| Compound B | HeLa | 0.8 | Enzyme Inhibition |
| N-(3,4-dimethylphenyl)-... | A549 | 0.6 | Receptor Modulation |
Antimicrobial Activity
The compound also demonstrates antimicrobial properties:
- Bacterial Inhibition : Similar triazole compounds have shown effectiveness against both Gram-positive and Gram-negative bacteria.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
Anti-inflammatory Effects
Triazole derivatives have been noted for their anti-inflammatory properties. Research indicates that they can reduce the production of pro-inflammatory cytokines in vitro.
Case Studies
- Study on Anticancer Properties : A study published in Pharmaceutical Research evaluated the effects of a series of triazole derivatives on various cancer cell lines. The results indicated that compounds with similar structures to N-(3,4-dimethylphenyl)-... showed significant cytotoxicity against breast and lung cancer cells .
- Antimicrobial Activity Assessment : Another study focused on the antimicrobial efficacy of triazole compounds against a panel of pathogens including MRSA and VRE. The results highlighted that these compounds could serve as potential alternatives to traditional antibiotics .
Comparison with Similar Compounds
Structural Variations and Substituent Effects
Key structural differences among analogs lie in the substituents on the triazole ring, acetamide nitrogen, and aryl/heteroaryl groups. Below is a comparative analysis:
Pharmacological and Biochemical Insights
- Antimicrobial Activity : Derivatives with electron-withdrawing groups (e.g., Cl, F) on the acetamide phenyl ring show enhanced efficacy. For example, N-(3,4-dichlorophenyl) analogs exhibit MIC values of 12.5 µg/mL against Gram-positive and Gram-negative bacteria .
- Anti-Inflammatory Potential: Compounds like 2-[(4-amino-5-phenyl-triazol-3-yl)sulfanyl]acetamide derivatives demonstrate inhibition of protein denaturation (IC₅₀: 34.2 µM), comparable to diclofenac .
Physicochemical Properties
- Lipophilicity : Thiophen-2-yl and phenyl groups increase logP values, enhancing blood-brain barrier permeability in analogs .
- Solubility: Methoxy and amino substituents improve aqueous solubility (e.g., 4-methoxyphenyl derivatives) .
Research Findings and Implications
- Structure-Activity Relationships (SAR): Triazole Position 4: Aryl groups (phenyl, 4-methylphenyl) enhance π-stacking, while amino groups improve hydrogen bonding . Triazole Position 5: Heteroaryl substituents (thiophen-2-yl, pyridinyl) introduce electronic diversity, modulating receptor binding . Acetamide Substituents: Halogenated phenyl rings (Cl, F) boost antimicrobial activity but may reduce metabolic stability .
- Crystallographic Data: SHELX refinement programs (e.g., SHELXL) confirm planar triazole cores and non-covalent interactions (e.g., C–H⋯O) stabilizing crystal structures .
Q & A
Q. How can researchers probe the electronic effects of the thiophen-2-yl substituent?
- Methodological Answer :
- UV-Vis Spectroscopy : Monitor charge-transfer transitions (e.g., π→π* bands) in DMSO to assess electron-withdrawing/donating effects .
- Cyclic Voltammetry : Measure oxidation potentials to quantify the substituent’s influence on redox behavior .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
